molecular formula C11H8N4O2S B2516908 2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 717860-90-7

2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2516908
CAS No.: 717860-90-7
M. Wt: 260.27
InChI Key: CDEOKOOMBMTSAL-UHFFFAOYSA-N
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Description

The thiazolo[4,5-d]pyrimidine core structure is a privileged scaffold in medicinal chemistry, known for its versatile biological profile and high potential for drug discovery. This specific 2-amino-4-phenyl derivative offers researchers a key intermediate for developing novel bioactive molecules. Compounds based on this structure have demonstrated significant cytotoxic activity in vitro, with certain derivatives selected for evaluation by the National Cancer Institute (NCI) and demonstrating growth inhibition across a panel of 60 human cancer cell lines . Beyond oncology, this chemotype is recognized for its antimicrobial properties, showing notable activity against fungal pathogens such as Candida albicans . The structural features of the thiazolo[4,5-d]pyrimidine ring system, particularly when substituted with aromatic rings at key positions, allow for targeted interactions with various enzymes and receptors. This makes it a valuable template for designing potent and selective receptor antagonists, as evidenced by related compounds acting as potent and selective antagonists for receptors like the fractalkine receptor (CX3CR1), which is a target for autoimmune diseases like multiple sclerosis . Researchers can leverage 2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione as a versatile building block to probe biological mechanisms and develop new chemical probes and lead compounds across multiple therapeutic areas.

Properties

IUPAC Name

2-amino-4-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c12-10-13-8-7(18-10)9(16)14-11(17)15(8)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEOKOOMBMTSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazolopyrimidine derivatives. For instance, compounds related to 2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study conducted by Becan and Wagner (2008) reported that thiazolo[4,5-d]pyrimidines demonstrated significant antitumor activity in in vitro assays conducted by the National Cancer Institute .

CompoundActivityCell Lines Tested
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-oneHigh60 cell lines
This compoundModerateVarious

Antimicrobial Properties

Thiazolopyrimidine derivatives have also been found to exhibit antimicrobial activities. Research indicates that compounds similar to this compound show effectiveness against both bacterial and fungal strains. In a study assessing the antimicrobial efficacy of synthesized thiazolopyrimidines against pathogens such as Staphylococcus aureus and Candida albicans, several derivatives displayed promising results .

MicroorganismCompound TestedResult
Staphylococcus aureusThiazolopyrimidine DerivativesEffective
Candida albicansThiazolopyrimidine DerivativesEffective

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that facilitate the construction of the thiazole and pyrimidine rings. Optimizing reaction conditions—such as temperature and solvent choice—is crucial for enhancing yield and purity. Techniques like NMR spectroscopy and X-ray crystallography are employed to characterize the synthesized compounds accurately.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of the DNA strand and thereby inhibiting DNA replication. This mechanism is particularly useful in cancer treatment, as it can lead to the death of rapidly dividing cancer cells .

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The following table highlights key structural analogs and their properties:

Compound Name Core Structure Substituents Key Features Biological Activity/Applications References
Target Compound : 2-Amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione Thiazolo[4,5-d]pyrimidine 2-NH₂, 4-Ph Hydrophobic interactions via phenyl; potential kinase inhibition Limited reported data
4,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-azatheophylline) Triazolo[4,5-d]pyrimidine 4-Me, 6-Me Methyl groups enhance thionation; adenosine receptor antagonism Antiviral activity (>4 µg/mL)
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione Thiazolo[4,5-d]pyrimidine 2-SMe Thioether group improves metabolic stability Synthetic intermediate
6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (NSC116565) Thiazolo[4,5-d]pyrimidine 2-Me, 6-OH Potent inhibitor of Mycobacterium tuberculosis KARI enzyme (K = 95.4 nM) Antimicrobial drug candidate
3,4,6-Trimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione Triazolo[4,5-d]pyrimidine 3-Me, 4-Me, 6-Me Low toxicity; regioselective alkylation potential Adenosine receptor modulation

Biological Activity

2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazolo[4,5-d]pyrimidine family, which is known for its potential therapeutic applications including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C11H8N4O2S
  • Molecular Weight : 260.27 g/mol
  • CAS Number : 717860-90-7

The structure features a thiazole ring fused with a pyrimidine moiety, with an amino group and a phenyl substituent that contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, preventing DNA re-ligation and ultimately resulting in DNA damage and cell death in cancer cells.

In a study evaluating various thiazolo[4,5-d]pyrimidine derivatives for anticancer activity, it was found that compounds similar to 2-amino-4-phenylthiazolo[4,5-d]pyrimidine showed significant antiproliferative effects against several human cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been evaluated against various bacterial strains and shown to possess significant antibacterial activity. For instance, derivatives of thiazolo[4,5-d]pyrimidines have been reported to be more effective than traditional antibiotics such as ampicillin and streptomycin against certain pathogens .

The mechanism of action involves several pathways:

  • Topoisomerase Inhibition : By inhibiting topoisomerase I, the compound disrupts DNA replication processes.
  • Antibacterial Mechanism : The compound may target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial growth without affecting human topoisomerases .

Study 1: Anticancer Evaluation

A comprehensive study synthesized various thiazolo[4,5-d]pyrimidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Among them, this compound was identified as a potent inhibitor with IC50 values in the low micromolar range against several tested lines .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial efficacy, derivatives including 2-amino-4-phenylthiazolo[4,5-d]pyrimidine were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant inhibition zones compared to standard antibiotics .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerA375 (Melanoma)1.1
DU145 (Prostate Cancer)0.8
MCF-7 (Breast Cancer)0.9
AntimicrobialStaphylococcus aureus0.012
Escherichia coli0.008

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-phenylthiazolo[4,5-<i>d</i>]pyrimidine-5,7-dione, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via cyclization reactions starting from substituted pyrimidine precursors. For example, alkylation of sodium salts of thiazolo[4,5-<i>d</i>]pyrimidine intermediates with phenyl groups under basic conditions (e.g., KOH in DMF) is a common approach . Optimizing solvent systems (e.g., DMF or acetonitrile) and temperature control (reflux vs. room temperature) can enhance yields. Purification via recrystallization or column chromatography is critical to isolate the pure product .

Q. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?

  • Methodology : Use a combination of:

  • Single-crystal X-ray diffraction to resolve the bicyclic core and substituent positions .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify aromatic protons, amine groups, and carbonyl signals.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • FT-IR spectroscopy to confirm carbonyl (C=O) and amine (N-H) stretches .

Q. What are the primary biological screening assays for this compound, and how are they conducted?

  • Methodology : Initial screening often focuses on:

  • Antiviral activity : Plaque reduction assays against viruses like HCMV, measuring EC₅₀ values and therapeutic indices .
  • Antibacterial evaluation : Broth microdilution assays to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Time-dependent inhibition assays (e.g., for ketol-acid reductoisomerase) using spectrophotometric monitoring of NADPH consumption .

Advanced Research Questions

Q. How does the substitution pattern (e.g., alkyl vs. alkenyl groups) on the thiazolo[4,5-<i>d</i>]pyrimidine core influence antiviral potency?

  • Methodology :

  • Synthesize derivatives with varying alkyl/alkenyl chains (e.g., 3-pentyl, 3-hexyl) via nucleophilic substitution .
  • Compare EC₅₀ values in antiviral assays. For example, 3-(2-penten-1-yl) derivatives show enhanced activity due to improved membrane permeability .
  • Computational modeling (e.g., molecular docking) to assess interactions with viral targets like HCMV DNA polymerase .

Q. What mechanisms underlie the compound’s inhibition of <i>Mycobacterium tuberculosis</i> ketol-acid reductoisomerase (KARI)?

  • Methodology :

  • Co-crystallize the compound with KARI to resolve binding modes (X-ray crystallography) .
  • Perform kinetic assays to determine inhibition type (competitive vs. non-competitive) and Ki values .
  • Use site-directed mutagenesis to identify critical residues in the enzyme’s active site .

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsome assays) .
  • Structural optimization : Introduce prodrug moieties (e.g., ribofuranosyl groups) to enhance solubility and tissue penetration .
  • In vivo efficacy testing : Use murine models infected with HCMV or TB to correlate plasma concentrations with therapeutic outcomes .

Key Considerations for Experimental Design

  • Stereochemistry : Ensure chirality is controlled during nucleoside analogue synthesis (e.g., β-D-ribofuranosyl derivatives) via chiral HPLC or asymmetric catalysis .
  • Data Validation : Cross-validate biological activity using orthogonal assays (e.g., viral load quantification via qPCR alongside plaque assays) .
  • Toxicity Screening : Assess cytotoxicity in HEK293 or Vero cells to rule off-target effects before advancing to animal studies .

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